(2E)-1-(3-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
CAS No.: 832126-82-6
Cat. No.: VC8138838
Molecular Formula: C14H11BrOS
Molecular Weight: 307.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832126-82-6 |
|---|---|
| Molecular Formula | C14H11BrOS |
| Molecular Weight | 307.21 g/mol |
| IUPAC Name | (E)-1-(3-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C14H11BrOS/c1-10-5-6-13(17-10)7-8-14(16)11-3-2-4-12(15)9-11/h2-9H,1H3/b8-7+ |
| Standard InChI Key | SVNVAUUVHGGCCE-BQYQJAHWSA-N |
| Isomeric SMILES | CC1=CC=C(S1)/C=C/C(=O)C2=CC(=CC=C2)Br |
| SMILES | CC1=CC=C(S1)C=CC(=O)C2=CC(=CC=C2)Br |
| Canonical SMILES | CC1=CC=C(S1)C=CC(=O)C2=CC(=CC=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a chalcone backbone () with an -configured α,β-unsaturated ketone (Fig. 1). The 3-bromophenyl group at position 1 and the 5-methylthiophen-2-yl group at position 3 create a conjugated system, enhancing electronic delocalization . X-ray diffraction analysis reveals near-planarity, with a root-mean-square (RMS) deviation of 0.075 Å for non-hydrogen atoms . The bromine atom at the meta position of the phenyl ring and the methyl group on the thiophene ring influence steric and electronic properties, affecting reactivity and biological interactions.
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Crystallographic System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions | |
| Density | 1.512 g/cm³ |
| Refinement -Factor | 0.0358 |
Spectroscopic Characterization
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IR Spectroscopy: A strong absorption band at confirms the carbonyl () stretch .
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NMR Spectroscopy: NMR (400 MHz, CDCl) shows resonances at , , and .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at .
Synthesis and Optimization
Claisen-Schmidt Condensation
The compound is synthesized via base-catalyzed condensation of 3-bromoacetophenone and 5-methylthiophene-2-carbaldehyde in ethanol . Optimal conditions include:
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Molar Ratio: 1:1 (aldehyde:ketone)
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Catalyst: 10% NaOH
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Temperature: Reflux at 80°C for 6–8 hours
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Yield: 70–75% after recrystallization.
Table 2: Reaction Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 75 |
| Catalyst | NaOH | 70 |
| Temperature (°C) | 80 | 72 |
Purification and Characterization
Purification via column chromatography (silica gel, hexane:ethyl acetate = 8:2) yields a crystalline solid. Purity (>97%) is confirmed by HPLC (C18 column, acetonitrile:water = 70:30) .
Crystallography and Tautomerism
Crystal Packing
X-ray analysis reveals a monoclinic lattice with . Molecules assemble via , , and interactions, forming a 3D supramolecular network . The keto form predominates in the solid state, while NMR studies suggest enol tautomerism in solution .
Tautomeric Equilibrium
The compound exists in equilibrium between keto () and enol () forms (Fig. 2). Crystallographic data confirm the keto tautomer, with the enol form stabilized in polar solvents .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus and Candida albicans, the compound shows inhibition zones of 15 mm and 18 mm, respectively (Table 3). The bromine and thiophene groups enhance membrane disruption via hydrophobic interactions.
Table 3: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| S. aureus (ATCC 25923) | 15 | 12.5 |
| E. coli (ATCC 25922) | 12 | 25 |
| C. albicans (ATCC 10231) | 18 | 6.25 |
Pharmacological Applications
Drug Discovery
The compound’s chalcone scaffold is a privileged structure in medicinal chemistry. Derivatives show promise as:
Structure-Activity Relationships (SAR)
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Bromine Substituent: Enhances lipophilicity and target binding.
Comparative Analysis with Analogues
Table 4: Comparative Bioactivity
| Compound | IC (µM) | Log |
|---|---|---|
| (2E)-1-(3-Bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | 18.0 | 3.2 |
| (2E)-1-(4-Bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | 22.5 | 3.1 |
| (2E)-1-(3-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | 25.8 | 2.9 |
The meta-bromo derivative exhibits superior anticancer activity due to enhanced electronic effects.
Future Research Directions
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Toxicology Studies: Assess in vivo safety profiles.
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Formulation Development: Nanoencapsulation to improve bioavailability.
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Target Identification: Proteomic studies to elucidate molecular targets.
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